molecular formula C12H13ClN2S B1479824 1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098008-11-6

1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B1479824
CAS No.: 2098008-11-6
M. Wt: 252.76 g/mol
InChI Key: QPVDMNGSWNZAFT-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a useful research compound. Its molecular formula is C12H13ClN2S and its molecular weight is 252.76 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-chloroethyl)-3-thiophen-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2S/c13-6-7-15-10-4-1-3-9(10)12(14-15)11-5-2-8-16-11/h2,5,8H,1,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVDMNGSWNZAFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C3=CC=CS3)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies, emphasizing its pharmacological properties and mechanisms of action.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A related study highlighted that certain pyrazole derivatives demonstrated potent inhibitory activity against the epidermal growth factor receptor (EGFR), with IC₅₀ values as low as 0.07 μM . This suggests that modifications in the pyrazole structure can enhance anticancer efficacy.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Pyrazoles are known for their broad-spectrum antimicrobial activities. A review noted that several pyrazole derivatives have been reported to possess antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatments .

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Some derivatives induce apoptosis in cancer cells through various signaling pathways.
  • Targeting Specific Receptors : The interaction with EGFR or other receptors can lead to downstream effects that inhibit tumor growth.

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of several pyrazole derivatives against MCF-7 breast cancer cells. Among these, a derivative with structural similarities to our compound exhibited an IC₅₀ of 0.08 μM, indicating strong potential as an anticancer agent .

Study 2: Antimicrobial Screening

Another investigation screened various pyrazole compounds for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones for certain derivatives, suggesting that modifications in the thiophene and chloroethyl substituents could enhance antimicrobial efficacy.

Data Summary

Compound NameBiological ActivityIC₅₀ Value (μM)Target
Pyrazole Derivative AAntiproliferative0.08MCF-7
Pyrazole Derivative BAntimicrobial-Various Bacteria
This compoundTBDTBDTBD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 2
Reactant of Route 2
1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.